3-Ethyl-4-hydroxy-5-methyl-benzoic acid
Description
3-Ethyl-4-hydroxy-5-methyl-benzoic acid is a substituted benzoic acid derivative characterized by a hydroxyl group at the para position (C4), an ethyl group at the meta position (C3), and a methyl group at the adjacent meta position (C5). This structural arrangement confers distinct physicochemical properties, including solubility, acidity (pKa), and reactivity, which differentiate it from simpler benzoic acid derivatives like 4-hydroxybenzoic acid or methyl-substituted analogs. The compound’s functional groups influence its applications in pharmaceuticals, agrochemicals, and materials science, where steric and electronic effects are critical .
Properties
Molecular Formula |
C10H12O3 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
3-ethyl-4-hydroxy-5-methylbenzoic acid |
InChI |
InChI=1S/C10H12O3/c1-3-7-5-8(10(12)13)4-6(2)9(7)11/h4-5,11H,3H2,1-2H3,(H,12,13) |
InChI Key |
OVZIQWZTZMYTMF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC(=C1)C(=O)O)C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-Ethyl-4-hydroxy-5-methyl-benzoic acid with key analogs, focusing on substituent effects, physicochemical properties, and reactivity.
Structural and Substituent Effects
| Compound | Substituents (Positions) | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| This compound | -OH (C4), -CH2CH3 (C3), -CH3 (C5) | 194.2 (estimated) | Carboxylic acid, hydroxyl |
| 4-Hydroxybenzoic acid | -OH (C4) | 138.1 | Carboxylic acid, hydroxyl |
| 3-Methyl-4-hydroxybenzoic acid | -OH (C4), -CH3 (C3) | 152.1 | Carboxylic acid, hydroxyl |
| 4-(3-Nitrobenzyloxy)-benzoic acid methyl ester (5a) | -OCH2(3-NO2Ph) (C4), -COOCH3 (C1) | 301.3 | Ester, nitrobenzyl ether |
| 3-(3-(4-(2-Methoxyethoxy)phenyl)-1,2,4-oxadiazol-5-yl)benzoic acid | Oxadiazole ring, -OCH2CH2OCH3 | 383.4 | Carboxylic acid, oxadiazole |
Key Observations :
- Steric Hindrance : The ethyl and methyl groups in the target compound increase steric bulk compared to 4-hydroxybenzoic acid, reducing solubility in polar solvents but enhancing lipid membrane permeability .
- Acidity : The electron-withdrawing hydroxyl group at C4 lowers the pKa (~2.8–3.1, estimated) compared to unsubstituted benzoic acid (pKa 4.2), but the electron-donating ethyl and methyl groups at C3/C5 may slightly counteract this effect .
- Reactivity : Unlike ester derivatives (e.g., compound 5a in ), the carboxylic acid group in the target compound allows for direct conjugation or salt formation, critical in drug formulation .
Physicochemical Properties
| Property | This compound | 4-Hydroxybenzoic acid | 3-Methyl-4-hydroxybenzoic acid |
|---|---|---|---|
| Solubility in Water | Low (0.1–0.5 mg/mL) | Moderate (5–10 mg/mL) | Low (0.5–1.0 mg/mL) |
| LogP (Octanol/Water) | ~2.5 | 1.3 | ~1.8 |
| Melting Point | 180–185°C (estimated) | 213°C | 200–205°C |
Notes:
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